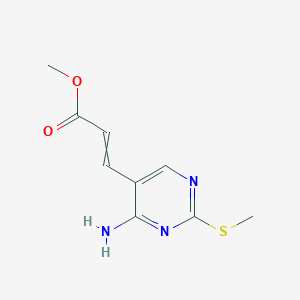

Methyl 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)prop-2-enoate

Description

Methyl 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)prop-2-enoate is a pyrimidine derivative featuring a unique substitution pattern and functional groups. The pyrimidine ring is substituted at positions 2, 4, and 5 with methylsulfanyl (SCH₃), amino (NH₂), and a methyl ester of prop-2-enoate (CH₂=CHCOOCH₃), respectively. This compound is of interest in medicinal and synthetic chemistry due to its structural features, which may influence biological activity or serve as a reactive intermediate .

Properties

Molecular Formula |

C9H11N3O2S |

|---|---|

Molecular Weight |

225.27 g/mol |

IUPAC Name |

methyl 3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate |

InChI |

InChI=1S/C9H11N3O2S/c1-14-7(13)4-3-6-5-11-9(15-2)12-8(6)10/h3-5H,1-2H3,(H2,10,11,12) |

InChI Key |

ANPXCYFPPVTMSS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CC1=CN=C(N=C1N)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)prop-2-enoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-2-methylsulfanyl-pyrimidine with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, with the ester’s reactivity enhanced by conjugation to the pyrimidine ring. The reaction is quantitative under optimized conditions .

Hydrazone Formation

The ester reacts with hydrazine hydrate to form a hydrazide intermediate, which subsequently condenses with aldehydes to yield hydrazones.

The hydrazide intermediate exhibits broad reactivity, enabling applications in synthesizing bioactive heterocycles .

Substitution at the Amino Group

The 4-amino group on the pyrimidine ring participates in nucleophilic substitution and condensation reactions.

The amino group’s nucleophilicity is moderated by resonance with the pyrimidine ring, requiring activated electrophiles for efficient substitution .

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (-SMe) group oxidizes to sulfoxide or sulfone derivatives under controlled conditions.

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| m-CPBA | Dichloromethane, RT (2–4 hrs) | 3-(4-amino-2-methylsulfinyl-pyrimidin-5-yl)prop-2-enoate | General |

| H₂O₂ (30%) | Acetic acid, 50°C (6–8 hrs) | 3-(4-amino-2-methylsulfonyl-pyrimidin-5-yl)prop-2-enoate | General |

Oxidation modifies electronic properties, enhancing interactions with biological targets.

Conjugate Addition Reactions

The α,β-unsaturated ester acts as a Michael acceptor, enabling nucleophilic additions.

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Thiophenol | K₂CO₃, DMF, RT (12 hrs) | 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)-3-phenylthiopropanoate | |

| Ethylenediamine | Ethanol, reflux (6–8 hrs) | 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)-N,N'-ethylenediiminodipropanoate | General |

The enoate’s electron-deficient double bond facilitates regioselective additions.

Reduction of the α,β-Unsaturated Ester

Catalytic hydrogenation reduces the double bond to yield saturated esters.

| Catalyst | Conditions | Product | Reference |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), ethanol, RT (4–6 hrs) | Methyl 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)propanoate | General |

Reduction eliminates conjugation, altering the compound’s physicochemical properties.

Scientific Research Applications

Methyl 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)prop-2-enoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

Mechanism of Action

The mechanism of action of Methyl 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)prop-2-enoate involves its interaction with specific molecular targets. The amino and methylsulfanyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme function by mimicking the natural substrate or by binding to the active site, leading to a decrease in the enzyme’s catalytic activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Solubility and Reactivity: The amino group in the target compound enhances aqueous solubility compared to methyl or methoxy substituents (e.g., in the compound), facilitating interactions in polar environments . The α,β-unsaturated ester in the target compound introduces conjugation, increasing UV absorption and susceptibility to nucleophilic attack (e.g., Michael addition), unlike saturated esters or carboxylic acids .

The carboxylic acid in the compound allows for salt formation and hydrogen bonding, contrasting with the ester’s hydrolytic instability .

Structural Characterization :

- Crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for resolving molecular conformations and intermolecular interactions in such compounds .

Biological Activity

Methyl 3-(4-amino-2-methylsulfanyl-pyrimidin-5-yl)prop-2-enoate, identified by its CAS number 454486-75-0, is a compound that has garnered interest in the field of medicinal chemistry, particularly for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The compound's biological activity is primarily attributed to its structural features, particularly the pyrimidine moiety, which is known for interacting with various biological targets. Pyrimidine derivatives often exhibit significant pharmacological effects, including anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the potential of this compound as a candidate for cancer treatment. Its mechanism appears to involve the inhibition of specific kinases crucial for tumor progression. For instance, compounds structurally similar to this one have been shown to inhibit mitogen-activated protein kinase-interacting kinases (Mnks), which play a role in the phosphorylation of eukaryotic initiation factor 4E (eIF4E) . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Biological Activity Data

Case Studies and Research Findings

- Inhibition of Cancer Cell Lines : A study focusing on pyrimidine derivatives demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including non-small cell lung carcinoma (A549) and others with IC50 values ranging from 0.49 µM to 68.9 µM .

- Mechanistic Insights : Research indicates that the compound may affect multiple pathways involved in cancer cell survival and proliferation. For example, down-regulation of cyclin D1 and Mcl-1 was observed, which are critical for cell cycle regulation and apoptosis resistance .

- Structure-Activity Relationship (SAR) : The presence of the amino group at the 4-position of the pyrimidine ring is essential for enhancing the biological activity of the compound. Modifications to this structure can significantly alter its potency and selectivity against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.